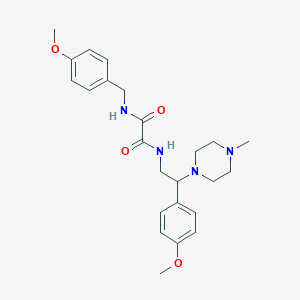
N1-(4-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound known for its potential biological activities. This compound features an oxalamide core, which is modified with methoxy and methylpiperazine substituents, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₂₂H₃₃N₃O₄
- Molecular Weight : 401.52 g/mol
Synthesis
The synthesis typically involves the reaction between 4-methoxyaniline and a suitable piperazine derivative under controlled conditions, often utilizing oxalyl chloride as a coupling agent. The general synthetic route includes:
- Dissolving the aniline derivative in an appropriate solvent.
- Adding oxalyl chloride to form the activated oxalamide.
- Introducing the piperazine derivative and stirring under inert conditions.
Biological Activity
This compound has been investigated for various biological activities, including:
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been tested against:
- Breast Cancer Cells : Demonstrating IC50 values in the low micromolar range.
- Lung Cancer Cells : Inducing apoptosis through mitochondrial pathways.
Enzyme Inhibition
Research indicates that this compound can act as a potent inhibitor of specific enzymes involved in cancer progression and inflammation. The mechanism often involves:
- Binding to the active site of target enzymes, thereby preventing substrate access.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases : Interfering with signaling pathways that promote cell proliferation.
- Modulation of Apoptotic Pathways : Enhancing apoptotic signals in cancer cells while protecting normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against breast and lung cancer cells | |
| Enzyme Inhibition | Inhibits specific cancer-related enzymes | |
| Neuroprotection | Protects neurons from oxidative stress |
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.
Case Study 2: Neuroprotection
A study evaluated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results indicated that treatment with the compound led to improved motor function and reduced neuronal loss, suggesting its therapeutic potential in neurodegenerative disorders.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-27-12-14-28(15-13-27)22(19-6-10-21(32-3)11-7-19)17-26-24(30)23(29)25-16-18-4-8-20(31-2)9-5-18/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZJDNXSZAOCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














